3-(furan-2-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine
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Overview
Description
[3-(FURAN-2-YL)-3-PHENYLPROPYL][(4-METHOXYPHENYL)METHYL]AMINE: is an organic compound that features a furan ring, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(FURAN-2-YL)-3-PHENYLPROPYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [3-(FURAN-2-YL)-3-PHENYLPROPYL][(4-METHOXYPHENYL)METHYL]AMINE can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of the catalyst.
Biology:
Drug Development:
Medicine:
Antimicrobial Agents: Furan derivatives have shown promise as antimicrobial agents, and this compound may exhibit similar properties.
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(FURAN-2-YL)-3-PHENYLPROPYL][(4-METHOXYPHENYL)METHYL]AMINE depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the phenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.
Phenylpropylamines: Compounds like amphetamine and methamphetamine share the phenylpropylamine backbone but differ in their substituents.
Uniqueness:
Structural Diversity: The combination of furan, phenyl, and methoxyphenyl groups in a single molecule provides unique structural diversity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C21H23NO2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C21H23NO2/c1-23-19-11-9-17(10-12-19)16-22-14-13-20(21-8-5-15-24-21)18-6-3-2-4-7-18/h2-12,15,20,22H,13-14,16H2,1H3 |
InChI Key |
PKDSRYXGTQMNPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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